Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical evolution of isoxazole chemistry, which traces its origins to the pioneering work of Claisen in 1903 when he synthesized the first compound of this series through oximation of propargylaldehyde acetal. The systematic exploration of isoxazole derivatives gained momentum throughout the twentieth century as researchers recognized the unique chemical properties and biological activities associated with these five-membered heterocyclic compounds. The specific compound this compound was first documented in chemical databases in 2010, with its initial creation recorded on June 21, 2010, and subsequent modifications continuing through 2025. This timeline reflects the ongoing interest in developing novel isoxazole derivatives with enhanced functionality and improved synthetic accessibility.
The nomenclature of isoxazole compounds follows established conventions where the term "isoxazole" derives from "iso" indicating the isomeric relationship to oxazole, "oxa" representing the oxygen atom, and "azole" denoting the nitrogen-containing five-membered ring system. The development of chloromethyl-substituted isoxazoles, including this compound, represents a significant advancement in heterocyclic chemistry as these compounds provide enhanced reactivity through the presence of the electrophilic chloromethyl group. Historical synthetic approaches to such compounds have evolved from early preparative methods involving harsh reaction conditions to more sophisticated contemporary techniques employing transition metal catalysis and green chemistry principles.
Significance in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry due to its unique combination of functional groups and structural features that enable diverse chemical transformations. The compound belongs to the class of dihydro-oxazole carboxylic acids, which are characterized by five-membered rings containing both nitrogen and oxygen atoms, contributing to their chemical reactivity and potential biological activity. The presence of the chloromethyl group significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis where nucleophilic substitution reactions can be readily performed to introduce various functional groups.
The significance of this compound extends beyond its synthetic utility to encompass its role as a scaffold for developing biologically active molecules. Isoxazole derivatives have demonstrated remarkable versatility in medicinal chemistry, with the heterocyclic framework serving as a platform for designing compounds with diverse pharmacological properties. The structural characteristics of this compound, including its capacity for hydrogen bonding through the nitrogen and oxygen atoms, π-π stacking interactions via the unsaturated ring system, and hydrophilic interactions, contribute to its potential for interacting with biological targets. These properties have made isoxazole-containing compounds attractive candidates for drug discovery programs targeting various therapeutic areas.
The compound's molecular architecture facilitates several types of chemical reactions that are fundamental to heterocyclic chemistry. Substitution reactions involving the chloromethyl group allow for the introduction of diverse nucleophiles, while oxidation reactions can modify the ring system or introduce additional functional groups. The ester functionality provides opportunities for hydrolysis and subsequent derivatization, creating pathways to more complex molecular structures. This versatility in chemical reactivity has established this compound as an important building block in synthetic organic chemistry.
Position Within the Isoxazole Family of Compounds
Within the extensive family of isoxazole compounds, this compound represents a specific subclass characterized by its dihydro structure and multiple functional group substitutions. The isoxazole family encompasses a broad range of compounds, from simple unsubstituted isoxazole to highly complex polysubstituted derivatives, each exhibiting unique chemical and biological properties. The compound under consideration belongs to the dihydro-isoxazole subfamily, which differs from fully aromatic isoxazoles in having a saturated carbon-carbon bond within the five-membered ring, resulting in altered electronic properties and reactivity patterns.
The positioning of functional groups within this compound follows established isoxazole numbering conventions, where the nitrogen atom occupies position 2, the oxygen atom position 1, and the carbon atoms positions 3, 4, and 5. The chloromethyl substituent at position 5 and the carboxylate group at position 3 create a distinctive substitution pattern that distinguishes this compound from other family members. Comparative analysis with related compounds reveals that the combination of electron-withdrawing chlorine and electron-donating methoxy groups creates unique electronic properties that influence both chemical reactivity and biological activity.
Table 1: Structural Comparison of Related Isoxazole Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | C6H8ClNO3 | Chloromethyl, Methyl ester | 177.58 | 1193387-44-8 |
| Methyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate | C17H15NO3 | Diphenyl, Methyl ester | 281.30 | 163520-34-1 |
| 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C6H7NO5 | Dicarboxylic acid, Methyl ester | 173.12 | Not specified |
The electron-rich nature of the isoxazole ring system, combined with the specific substitution pattern in this compound, positions this compound as a versatile intermediate for further chemical modifications. The compound's ability to undergo various chemical transformations while maintaining the integrity of the heterocyclic core makes it particularly valuable for synthetic applications where the isoxazole framework needs to be preserved while introducing new functional groups.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects the broader scientific interest in developing novel isoxazole-based compounds for pharmaceutical and materials science applications. Recent advances in isoxazole chemistry have focused on developing more efficient synthetic methodologies, including transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. These advances have significantly improved the accessibility of complex isoxazole derivatives and have facilitated the exploration of their biological activities.
Current research efforts have demonstrated that isoxazole derivatives exhibit broad spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery programs. The structural modifications possible with compounds like this compound have enabled researchers to enhance pharmacological properties and develop more selective therapeutic agents. Recent studies have shown that isoxazole-containing compounds can interact with diverse protein targets, leading to the development of multi-targeted therapies and personalized medicine approaches.
Emerging trends in isoxazole-based drug discovery have highlighted the importance of understanding structure-activity relationships to optimize compound properties. Research has demonstrated that specific substitution patterns on the isoxazole ring can significantly influence biological activity, with electron-withdrawing substituents often enhancing antimicrobial activity. The presence of chloromethyl groups, as found in this compound, provides opportunities for further derivatization to create libraries of compounds for biological screening.
Table 2: Recent Research Applications of Isoxazole Derivatives
| Research Application | Target Activity | Key Findings | Reference Year |
|---|---|---|---|
| Anticancer Activity | Topoisomerase II inhibition | IC50 values of 26.32-29.57 μg/mL | 2025 |
| Anti-inflammatory Activity | COX-2 inhibition | IC50 value of 9.16 ± 0.38 μM | 2025 |
| Antimicrobial Activity | Broad spectrum activity | Enhanced activity with electron-withdrawing groups | 2025 |
| HDAC6 Inhibition | Selective enzyme inhibition | Novel zinc-binding mechanism | 2019 |
The current research landscape also encompasses investigations into the photochemical properties of isoxazole compounds, which have revealed their potential as photo-cross-linkers for photoaffinity labeling and chemoproteomic studies. This application area represents a growing field where the unique photochemical behavior of the isoxazole ring system can be exploited for biological research tools. The ongoing development of synthetic methodologies continues to expand the accessible chemical space for isoxazole derivatives, with recent reports describing novel approaches to regioselective functionalization and multi-component coupling reactions.
Properties
IUPAC Name |
methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQWOGKHSSSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Halogenation and Cyclization of Serine Derivatives
One of the established methods for preparing methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves the use of methyl DL-serine ester hydrochloride as a starting material. The key steps include:
Formation of Dichloromethyl Oxazoline Intermediate:
DL-serine methyl ester hydrochloride is reacted with chlorinating agents to form methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate. This step is typically performed in dichloromethane with careful temperature control (0°C to room temperature) to prevent side reactions. The product is isolated as an orange oil with high yield and confirmed by mass spectrometry (MH+ observed at 212).Conversion to Chloromethyl Derivative:
The dichloromethyl intermediate undergoes selective reduction or substitution to yield the chloromethyl group at the 5-position of the oxazoline ring. This is achieved by treatment with bases such as potassium hydroxide in isopropyl methyl sulfone (IMS) or other polar aprotic solvents, followed by purification steps involving acetone precipitation and vacuum drying to isolate the white powder of the target compound with approximately 90% yield.Purification and Isolation:
The crude product is often purified by extraction with dichloromethane, washing with water and brine, concentration under reduced pressure, and recrystallization from suitable solvents like acetone or isopropanol at low temperatures (0–5°C) to enhance purity and yield.
| Step | Reagents/Conditions | Outcome | Yield | Notes |
|---|---|---|---|---|
| 1. Halogenation of DL-serine methyl ester hydrochloride | Chlorinating agent, DCM, 0–25°C | Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate (orange oil) | High (quantitative) | Mass spec MH+ 212 observed |
| 2. Base treatment (KOH in IMS) | KOH pellets (85% w/w), IMS solvent, 20°C overnight | Conversion to chloromethyl oxazoline ester | ~90% | Precipitation with acetone, vacuum drying |
| 3. Purification | DCM extraction, water wash, concentration, recrystallization | Pure this compound | - | White powder obtained |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | DL-serine methyl ester hydrochloride |
| Key Intermediate | Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate |
| Chlorination Agent | Chlorinating reagents (specific agent not always disclosed, likely chlorinating halogen source) |
| Base for Cyclization | Potassium hydroxide (KOH), Pyrrolidine, Hunig's base |
| Solvents | Dichloromethane (DCM), Isopropyl methyl sulfone (IMS), Acetone, Isopropanol (IPA) |
| Reaction Temperatures | 0°C to reflux (varies by step) |
| Reaction Times | 30 minutes to overnight |
| Purification Methods | Extraction, washing, concentration, recrystallization |
| Typical Yield | 78–90% depending on step |
| Product Form | White powder |
| Analytical Confirmation | Mass spectrometry (MH+ observed at 212), NMR (not detailed here) |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxazole derivatives are formed.
Reduction Reactions: Dihydroisoxazole derivatives are obtained.
Scientific Research Applications
Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate with four structurally related compounds, highlighting differences in substituents, molecular properties, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations and Trends
Substituent Effects on Molecular Weight :
- The bromomethyl analog (222.04 g/mol) has a higher molecular weight than the chloromethyl derivative (estimated ~177.6 g/mol) due to bromine’s larger atomic mass compared to chlorine .
- The sulfonamide-substituted compound (422.88 g/mol) exhibits a significantly higher molecular weight, attributed to its bulky aromatic and sulfonamide groups .
Boiling Point and Density :
- The sulfonamide derivative has the highest boiling point (563.1°C) and density (1.37 g/cm³), reflecting strong intermolecular forces (e.g., dipole-dipole interactions and hydrogen bonding) from the sulfonamide and aryl chloride groups .
Acidity (pKa) :
- The sulfonamide compound’s predicted pKa of -3.38 suggests strong electron-withdrawing effects from the sulfonyl group, enhancing acidity .
Functional Group Diversity: The chloromethyl and bromomethyl groups are electrophilic sites for nucleophilic substitution, while the Boc-protected amine (tert-butoxy carbonyl) offers stability for subsequent deprotection in peptide synthesis .
Chirality :
- Methyl (5S)-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate contains a chiral center, making it relevant for asymmetric synthesis or pharmaceutical applications .
Biological Activity
Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C6H8ClNO3
- Molecular Weight : 177.59 g/mol
The compound features a five-membered ring structure that incorporates nitrogen and oxygen atoms, characteristic of oxazole derivatives. The presence of the chloromethyl group enhances its reactivity, allowing for diverse chemical modifications.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can react with various nucleophiles, leading to the formation of covalent bonds with biological targets such as enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit notable antimicrobial properties. A comprehensive review highlights the effectiveness of various oxazole compounds against different microbial strains:
| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|---|
| 11 | 1.6 | 1.6 | 3.2 | 1.6 |
| 12 | 0.8 | 3.2 | 0.8 | 1.6 |
| Reference (5-Fluorocytosine) | 3.2 | 3.2 | 3.2 | 1.6 |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.
Anticancer Potential
Studies have explored the anticancer potential of oxazole derivatives, particularly their role in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antimalarial Activity : A study on related compounds demonstrated that certain oxazole derivatives exhibited significant antimalarial activity by interacting with heme groups in Plasmodium species, suggesting that this compound could also be evaluated for similar effects.
- Antibacterial Studies : Comparative studies with other oxazole derivatives revealed that specific substitutions on the oxazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis
To understand the unique biological profile of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | Antimicrobial | Bromine substitution enhances reactivity |
| Methyl 5-(iodomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | Anticancer | Iodine provides unique interaction profiles |
| Methyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | Antiviral | Hydroxymethyl group increases solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(chloromethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization or esterification reactions. For example, analogous oxazole derivatives are prepared by refluxing intermediates with aryl acids or chlorinating agents (e.g., SOCl₂) under anhydrous conditions . Key parameters include temperature control (70–100°C), solvent choice (e.g., ethanol, THF), and catalysts (e.g., K₂CO₃). Monitoring via TLC or GC is critical to track reaction progress and minimize side products like hydrolysis of the chloromethyl group .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Analytical methods include:
- HPLC : To quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR : ¹H/¹³C NMR to confirm the oxazole ring (δ 6.5–7.5 ppm for aromatic protons) and chloromethyl group (δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., 205.09 g/mol) .
Q. What are the recommended storage conditions to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C in anhydrous conditions. The chloromethyl group is susceptible to hydrolysis; thus, moisture and acidic/basic environments must be avoided. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported molecular configurations?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for resolving stereochemistry. For example, analogous oxazole derivatives show dihedral angles between the oxazole ring and ester groups of 10–15°, which can clarify spatial arrangements . Data collection at low temperatures (100 K) reduces thermal motion artifacts. Twinning or disorder in crystals may require iterative refinement in Olex2 or Coot .
Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?
- Methodological Answer : The chloromethyl group can undergo nucleophilic substitution (e.g., with amines or thiols) or act as an alkylating agent. To avoid over-alkylation:
- Use mild bases (e.g., NaHCO₃) in polar aprotic solvents (DMF, DMSO).
- Quench excess reagent with scavengers (e.g., silica-supported thiourea).
- Monitor reaction progress via ¹H NMR to detect byproducts like elimination (e.g., formation of alkenes) .
Q. How can computational modeling predict reactivity in catalytic applications?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) using B3LYP/6-31G(d) basis sets can model transition states for reactions involving the oxazole ring. For instance, the electron-withdrawing ester group increases electrophilicity at the oxazole C4 position, favoring nucleophilic attacks. MD simulations (AMBER) assess solvent effects on reaction kinetics .
Q. What analytical techniques resolve discrepancies in reported bioactivity data?
- Methodological Answer : Contradictions in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from assay conditions. Standardize protocols by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
